N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine
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Overview
Description
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with various agents to yield the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at elevated temperatures to produce thiazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using fixed-bed reactors. For example, the intermediate dimethylaminopropionitrile can be hydrogenated in the presence of a Raney-Nickel catalyst under high pressure to yield this compound . This method is advantageous due to its simplicity, stability, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidin-4-one: Another thiazolidine derivative with notable anticancer properties.
N,N-Dimethyl-1,3-propanediamine: A related compound used in the production of dyes and resins.
Uniqueness
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is unique due to its combination of a thiazolidine ring with a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
143487-31-4 |
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Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H18N2S/c1-9(2)4-3-5-10-6-7-11-8-10/h3-8H2,1-2H3 |
InChI Key |
RKUIMTMTWIXOEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCSC1 |
Origin of Product |
United States |
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